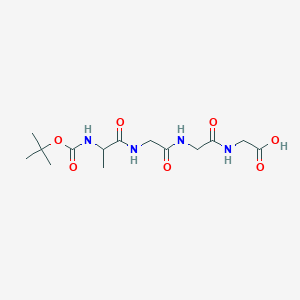

Boc-DL-Ala-Gly-Gly-Gly-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-DL-Ala-Gly-Gly-Gly-OH est un composé peptidique synthétique. Il se compose d'une séquence d'acides aminés : Boc-DL-alanine, glycine, glycine et glycine, avec un groupe carboxyle à l'extrémité. Le groupe Boc (tert-butoxycarbonyle) est un groupe protecteur utilisé dans la synthèse peptidique pour protéger le groupe amino des réactions indésirables pendant le processus de synthèse.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Boc-DL-Ala-Gly-Gly-Gly-OH implique généralement la synthèse peptidique en phase solide (SPPS). Voici un aperçu général du processus :

Fixation à la résine : La synthèse commence par la fixation du premier acide aminé (glycine) à un support de résine solide.

Déprotection : Le groupe Boc est éliminé à l'aide d'un acide fort comme l'acide trifluoroacétique (TFA).

Couplage : Le prochain acide aminé (glycine) est activé à l'aide d'un réactif de couplage tel que le dicyclohexylcarbodiimide (DCC) ou le N,N'-diisopropylcarbodiimide (DIC), puis ajouté à la chaîne peptidique en croissance.

Répétition : Les étapes 2 et 3 sont répétées pour chaque acide aminé suivant (glycine et DL-alanine).

Clivage : Le peptide complet est clivé de la résine à l'aide d'un réactif de clivage comme le TFA.

Méthodes de production industrielle

En milieu industriel, la synthèse de this compound peut être mise à l'échelle à l'aide de synthétiseurs peptidiques automatisés. Ces machines automatisent les étapes répétitives de déprotection et de couplage, ce qui permet une production efficace de grandes quantités de peptides.

Analyse Des Réactions Chimiques

Types de réactions

Boc-DL-Ala-Gly-Gly-Gly-OH peut subir diverses réactions chimiques, notamment :

Déprotection : Élimination du groupe Boc à l'aide d'acides comme le TFA.

Couplage : Formation de liaisons peptidiques avec d'autres acides aminés ou peptides à l'aide de réactifs de couplage.

Hydrolyse : Clivage des liaisons peptidiques en conditions acides ou basiques.

Réactifs et conditions courants

Déprotection : L'acide trifluoroacétique (TFA) est couramment utilisé pour éliminer le groupe Boc.

Couplage : Des réactifs comme le DCC, le DIC ou le HATU (1-[bis(diméthylamino)méthylène]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxyde hexafluorophosphate) sont utilisés pour la formation de liaisons peptidiques.

Hydrolyse : Des conditions acides ou basiques peuvent être utilisées pour hydrolyser les liaisons peptidiques.

Principaux produits formés

Peptide déprotégé : L'élimination du groupe Boc donne le peptide libre.

Chaînes peptidiques allongées : Les réactions de couplage allongent la chaîne peptidique en ajoutant plus d'acides aminés.

Applications De Recherche Scientifique

Boc-DL-Ala-Gly-Gly-Gly-OH a plusieurs applications en recherche scientifique :

Synthèse peptidique : Il est utilisé comme intermédiaire dans la synthèse de peptides et de protéines plus longs.

Études biologiques : Il sert de peptide modèle pour étudier le repliement des protéines, la stabilité et les interactions.

Développement de médicaments : Il est utilisé dans le développement de médicaments et d'agents thérapeutiques à base de peptides.

Biotechnologie : Il est utilisé dans la production de biomatériaux et de nanomatériaux à base de peptides.

Mécanisme d'action

Le mécanisme d'action de this compound dépend de son application spécifique. En général, les peptides comme celui-ci peuvent interagir avec les molécules biologiques par liaison hydrogène, interactions hydrophobes et interactions électrostatiques. Ces interactions peuvent influencer le repliement des protéines, l'activité enzymatique et les voies de signalisation cellulaire.

Mécanisme D'action

The mechanism of action of Boc-DL-Ala-Gly-Gly-Gly-OH depends on its specific application. In general, peptides like this one can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can influence protein folding, enzyme activity, and cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Composés similaires

Boc-Gly-Gly-Gly-OH : Structure similaire mais sans le résidu DL-alanine.

Boc-Ala-Gly-Gly-Gly-OH : Contient de la L-alanine au lieu de la DL-alanine.

Boc-DL-Ala-Gly-Gly-OH : Chaîne peptidique plus courte.

Unicité

Boc-DL-Ala-Gly-Gly-Gly-OH est unique en raison de la présence de DL-alanine, qui introduit la chiralité et peut affecter les propriétés et les interactions du peptide. La séquence de trois résidus de glycine offre de la flexibilité et réduit l'encombrement stérique, ce qui la rend utile dans diverses applications synthétiques et biologiques.

Propriétés

IUPAC Name |

2-[[2-[[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]acetyl]amino]acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O7/c1-8(18-13(24)25-14(2,3)4)12(23)17-6-10(20)15-5-9(19)16-7-11(21)22/h8H,5-7H2,1-4H3,(H,15,20)(H,16,19)(H,17,23)(H,18,24)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPIMPNNGSBUKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Chloro-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12111000.png)

![(1R,2S,3S,5S)-8-Azabicyclo[3.2.1]octane-2,3-diol 2-benzoate](/img/structure/B12111015.png)

![4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12111022.png)

![2-Propenoic acid, 3-[2-(bromomethyl)phenyl]-, ethyl ester, (E)-](/img/structure/B12111048.png)